molecular formula C11H13ClOS B13565395 4-((3-Chlorophenyl)thio)pentan-2-one

4-((3-Chlorophenyl)thio)pentan-2-one

Cat. No.: B13565395
M. Wt: 228.74 g/mol
InChI Key: LXYBERSCJQQPLR-UHFFFAOYSA-N
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Description

4-((3-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol This compound features a chlorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 3-chlorothiophenol with a suitable ketone under controlled conditions. One common method involves the use of acetylacetone as the ketone source. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((3-Chlorophenyl)thio)pentan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether linkage and the chlorophenyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Chlorophenyl)thio)pentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

4-(3-chlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)6-9(2)14-11-5-3-4-10(12)7-11/h3-5,7,9H,6H2,1-2H3

InChI Key

LXYBERSCJQQPLR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC(=CC=C1)Cl

Origin of Product

United States

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